molecular formula C15H11Cl B151802 9-(Chloromethyl)anthracene CAS No. 24463-19-2

9-(Chloromethyl)anthracene

Cat. No.: B151802
CAS No.: 24463-19-2
M. Wt: 226.7 g/mol
InChI Key: PCVRSXXPGXRVEZ-UHFFFAOYSA-N
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Description

9-(Chloromethyl)anthracene is an organic compound with the molecular formula C15H11Cl. It is a derivative of anthracene, where a chlorine atom is attached to the methyl group at the 9th position of the anthracene ring. This compound is known for its applications in organic synthesis and as a fluorescent labeling reagent .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chloromethyl)anthracene typically involves the chloromethylation of anthracene. One common method includes the reaction of anthracene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted anthracenes depending on the nucleophile used.

    Oxidation: 9-Anthracenemethanol, anthracene-9-carboxylic acid.

    Reduction: 9-Methylanthracene.

Properties

IUPAC Name

9-(chloromethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11Cl/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVRSXXPGXRVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179220
Record name 9-Chloromethylanthracene
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Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24463-19-2
Record name 9-(Chloromethyl)anthracene
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Record name 9-Chloromethylanthracene
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Record name 24463-19-2
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Record name 9-Chloromethylanthracene
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Record name 9-(chloromethyl)anthracene
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Synthesis routes and methods

Procedure details

To a suspension of 9-anthracenemethanol (50 g, 0.24 mole) in methylene chloride (50 ml), a solution of thionyl chloride (32.3 g, 0.27 mole) in benzene (300 ml) was added, and reacted with stirring for 10 hours under reflux. The reaction mixture was poured into ice-water (500 ml). An organic layer separated was washed with H2O (100 ml×3), dried over anhydrous MgSO4 and evaporated to give 51.2 g of 9-chloromethylanthracene as residual crude orange yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 9-(chloromethyl)anthracene in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity primarily stems from the chlorine atom in its structure. This chlorine atom can readily undergo nucleophilic substitution reactions, making it an excellent alkylating agent.

Q2: How is this compound utilized in analytical chemistry?

A2: this compound is employed as a derivatizing agent in analytical techniques like HPLC (High-Performance Liquid Chromatography). []

Q3: Can you elaborate on the fluorescence properties of this compound derivatives and their significance?

A3: this compound itself exhibits fluorescence, but its derivatives often display enhanced or modified fluorescent properties. This modification arises from the influence of the substituent attached to the chloromethyl group on the anthracene ring. []

Q4: Are there any studies exploring the relationship between the structure of this compound derivatives and their fluorescence?

A4: Yes, investigations into the structure-property relationships of this compound derivatives have revealed a connection between the molecule's structure and its fluorescence intensity. []

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